Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazolo(4,5-b)pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Benzoxazole derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Benzothiazole derivatives: These compounds also share structural similarities and are used in various scientific and industrial applications.
Uniqueness
The uniqueness of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
108361-83-7 |
---|---|
Molekularformel |
C11H12N2O5S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
methyl 2-(4,6-dimethyl-1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O5S/c1-6-4-7(2)12-10-9(6)11(15)13(19(10,16)17)5-8(14)18-3/h4H,5H2,1-3H3 |
InChI-Schlüssel |
ZZRJDQOXERQEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.